molecular formula C6H13NO3 B1614740 4-Nitro-3-hexanol CAS No. 5342-71-2

4-Nitro-3-hexanol

Cat. No. B1614740
CAS RN: 5342-71-2
M. Wt: 147.17 g/mol
InChI Key: XIXNQTGGBNDDMJ-UHFFFAOYSA-N
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Description

4-Nitro-3-hexanol is a chemical compound with the linear formula C6H13NO3 . It has a molecular weight of 147.175 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Nitro-3-hexanol is represented by the linear formula C6H13NO3 . The molecule consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Catalysis and Reduction

4-Nitro-3-hexanol is potentially involved in the synthesis of amines through the reduction of nitro compounds, a process that is crucial in the production of drugs, biologically active molecules, pharmaceuticals, dyes, polymers, and other applications. Graphene-based catalysts, for example, have been shown to increase the rate of reduction of nitro compounds, offering several benefits such as straightforward work-up, high catalytic prowess, and recovery (Nasrollahzadeh et al., 2020).

Environmental Remediation

4-Nitro-3-hexanol may play a role in environmental remediation, especially in the removal of nitro compounds from water sources. Materials like γ-Al2O3-Silane-Cl have shown promise in the adsorptive removal of nitro compounds from aqueous solutions, indicating a potential application for 4-Nitro-3-hexanol in water treatment technologies (Mahmoud et al., 2016).

Synthetic Improvements

Chemical Sensing and Photocatalytic Activities

There is also evidence suggesting the application of 4-Nitro-3-hexanol-related compounds in the detection and photodegradation of pollutants like 4-Nitrophenol from aqueous solutions. The development of nano-systems such as Ag2O-ZnO composite nanocones has been reported to show excellent electro- and photocatalytic activities, indicating potential industrial applications where the detection and removal of such pollutants are crucial (Chakraborty et al., 2021).

properties

IUPAC Name

4-nitrohexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-5(7(9)10)6(8)4-2/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXNQTGGBNDDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277704
Record name 4-NITRO-3-HEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-3-hexanol

CAS RN

5342-71-2
Record name NSC3644
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Record name 4-NITRO-3-HEXANOL
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-3-hexanol
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Synthesis routes and methods I

Procedure details

Air in a reaction vessel was replaced with nitrogen, and 1-nitropropane (8.93 ml, 100 mmol) and dehydrated tetrahydrofuran (dry-THF) (50 ml) were added to the vessel. Then, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 ml, 10 mmol) was added to the mixture. After that, propionaldehyde (4.68 ml, 100 mmol) was added to the mixture while being was cooled on an ice bath. After the mixture had been stirred at room temperature for 10 hours, ethyl acetate (100 ml) was added to the mixture, and was washed with dilute hydrochloric acid, water, and a saturated salt solution, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure, whereby 4-hydroxy-3-nitrohexane was obtained (12.33 g, 84% yield).
Quantity
8.93 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
4.68 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A reaction vessel was replaced with nitrogen, and 1-nitropropane (8.93 ml, 100 mmol) and dry-THF (50 ml) were added. After DBU (1,8-diazabicyclo[5.4.0]-7-undecene) (1.5 ml, 10 mmol) had been added, propionaldehyde (4.68 ml, 100 mmol) was added while the vessel was cooled in an ice bath. After the mixture had been stirred at room temperature for 10 hours, ethyl acetate (100 ml) was added, and the whole was washed with dilute hydrochloric acid, water, and a saturated salt solution. The organic layer was dried with anhydrous sodium sulfate and concentrated under reduced pressure to yield 4-hydroxy-3-nitrohexane (12.33 g, 84% yield).
Quantity
8.93 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
4.68 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Nitro-3-hexanol
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4-Nitro-3-hexanol
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4-Nitro-3-hexanol
Reactant of Route 4
4-Nitro-3-hexanol
Reactant of Route 5
4-Nitro-3-hexanol
Reactant of Route 6
4-Nitro-3-hexanol

Citations

For This Compound
16
Citations
QF Liu - Advanced Materials Research, 2014 - Trans Tech Publ
… [8] and 4-Nitro-3-hexanol (1a) [9] were prepared following the procedures described in the literature. All air- and moisture-sensitve reactions were carried out under an atmosphere of …
Number of citations: 3 www.scientific.net
J Melton, JE McMurry - The Journal of Organic Chemistry, 1975 - ACS Publications
Method C. From 15/3-Acetoxybufalin (3b). Acetylation of ace-tate 3b (0.06 g) was conducted as described in method B above and 0.041 g (84%) of diacetate 3c was isolated and found …
Number of citations: 159 pubs.acs.org
AH Pagano, H Shechter - The Journal of Organic Chemistry, 1970 - ACS Publications
… obtained; the products are 4-nitro-3-hexanol (22-28… -4-nitro-3-hexanol: yield 25.6 g (49%); bp 94-97 (10mm); w^d 1.4486; ir 6.4 and 7.2 (N02) and2.9 µ (OH). Dimethyl-4-nitro-3-hexanol (…
Number of citations: 72 pubs.acs.org
AH Pagano - 1960 - search.proquest.com
… ^4-Nitro-3-hexanol. SPropionaldehyde (isolated as its 2,4-dinitro-… pressure to give crude 2,5-dimethyl-4-nitro-3-hexanol … alcohol was identical to that of authentic 4-nitro-3-hexanol …
Number of citations: 3 search.proquest.com
VC Purohit - 2002 - search.proquest.com
… Preparation of 4-Nitro-3-hexanol (3d) Into al 5 mL graduated volumetric test tubc equipped … ) of diastereomeric 4-Nitro-3-hexanol which showed 100% purity on reverse phase HPLC. …
Number of citations: 0 search.proquest.com
D Seebach, AK Beck, T Mukhopadhyay… - Helvetica Chimica …, 1982 - Wiley Online Library
Three methods are described by which diastereomerically enriched nitroaldols and their O‐silylated derivatives can be prepared. threo‐Nitroaldols prevail up to 10:1 over the erythro‐…
Number of citations: 268 onlinelibrary.wiley.com
AI Feinstein, EK Fields, S Meyerson - The Journal of Organic …, 1970 - ACS Publications
… W; (4) 4-nitro-3-hexanol” containing a small amount of 3nitro-3-hexene, yield 2.6g (14%), bp 85-88 (4-4.5 mm), n*D 1.4458; and (5) 3,4-dinitrohexanes26 (16), yield 4.0 g (18%), bp ca. …
Number of citations: 4 pubs.acs.org
AW Campbell - Rubber Chemistry and Technology, 1943 - meridian.allenpress.com
Recent research has made various nitroparaffins and their derivatives available in commercial quantities, and large-scale applications for the materials are rapidly being found. A …
Number of citations: 2 meridian.allenpress.com
V Tamez Jr - 2006 - search.proquest.com
… A round bottom flask equipped with a magnetic stir bar, was charged with nitrogen, 4nitro-3-hexanol (14.3 mmol), and 7.5% weight/volume of amberlyst 15 dry was allowed to stir at 55 - …
Number of citations: 1 search.proquest.com
TJ Neal - 1999 - search.proquest.com
… 3.1 Reaction scheme for the formation of 4-nitro-3-hexanol........................... 21 3.2 Reaction … boiling at 60 C/2mm was collected in a 1L round-bottomed flask, giving 4-nitro-3-hexanol. …
Number of citations: 0 search.proquest.com

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